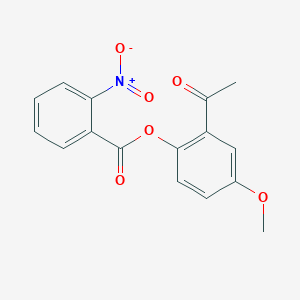
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C14H8N4O10 It is known for its complex structure, which includes two nitro groups attached to both the benzyl and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate typically involves the nitration of benzyl and benzoate precursors. One common method includes the reaction of 2,4-dinitrotoluene with aldehydes in the presence of catalytic amounts of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the corresponding alcohols, which are then oxidized to yield the desired ketones . The reaction conditions often require maintaining low temperatures and controlled addition of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as hydrolysis, dealcoholization, separation, washing, and drying to obtain the final product with high yield and minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and ammonia for nitration and reduction processes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include 2,4-dinitrobenzyl ketones and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as oxidation and reduction, which are essential for its applications in synthesis and analysis . The pathways involved often include the formation of intermediate compounds that undergo further reactions to yield the final products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate include:
- 2,4-Dinitrobenzoic acid
- 3,5-Dinitrobenzoic acid
- 2,4-Dinitrophenylhydrazine
Uniqueness
What sets this compound apart from these similar compounds is its dual nitro group attachment to both the benzyl and benzoate moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industrial processes .
Properties
Molecular Formula |
C14H8N4O10 |
|---|---|
Molecular Weight |
392.23g/mol |
IUPAC Name |
(2,4-dinitrophenyl)methyl 2,4-dinitrobenzoate |
InChI |
InChI=1S/C14H8N4O10/c19-14(11-4-3-10(16(22)23)6-13(11)18(26)27)28-7-8-1-2-9(15(20)21)5-12(8)17(24)25/h1-6H,7H2 |
InChI Key |
VBUXGZSQQALNDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-ethyl-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B416529.png)


![5-benzyl-1-(4-bromophenyl)dihydrospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene)-1',3',4,6(2'H,3H,5H)-tetraone](/img/structure/B416534.png)
![3-bromo-6H-anthra[1,9-cd][1,2]oxazol-6-one](/img/structure/B416537.png)



![Isopentyl 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B416543.png)
![N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B416546.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(2-furoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B416551.png)
![Tetraethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B416554.png)
